

Application Notes: Proximity Ligation Assay for SNX7-SNX4 Interaction

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Compound of Interest

Compound Name: SNX7

Cat. No.: B15585537

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Introduction

Sorting Nexin 4 (SNX4) and Sorting Nexin 7 (**SNX7**) are members of the sorting nexin (SNX) family, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, targeting them to endosomal membranes.[1] Both proteins are involved in regulating intracellular trafficking pathways.[2][3] SNX4 is implicated in the recycling of receptors like the transferrin receptor and plays a role in autophagosome assembly by regulating ATG9A trafficking.[2][4][5] **SNX7** is also involved in endocytic recycling and the regulation of autophagy.[6][7]

SNX4 and **SNX7** can form a functional heterodimer.[3][8] This SNX4-**SNX7** complex is specifically required for efficient autophagosome assembly, where it helps coordinate the trafficking of ATG9A to establish productive assembly sites.[5][8][9] Given their cooperative function on endosomal membranes, directly visualizing their interaction in situ is crucial for understanding the spatial and temporal regulation of these trafficking events.

The Proximity Ligation Assay (PLA) is a powerful technique for detecting endogenous protein-protein interactions within fixed cells and tissues.[10][11] It offers high sensitivity and specificity, providing single-molecule resolution of interaction events, which appear as distinct fluorescent spots. The assay relies on specific primary antibodies for the two proteins of interest. Secondary antibodies, each conjugated to a unique oligonucleotide (a PLA probe), bind to the primary antibodies. When the proteins are in close proximity (less than 40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via

rolling circle amplification (RCA), generating a signal that can be visualized by fluorescence microscopy.[12][13]

This document provides a detailed protocol for using PLA to detect and quantify the interaction between **SNX7** and SNX4 in cultured mammalian cells.

Principle of the Assay

The in situ PLA method is based on the detection of two proteins in close proximity.

- Binding: Two primary antibodies raised in different species (e.g., rabbit and mouse) recognize **SNX7** and SNX4.
- Hybridization: Species-specific secondary antibodies, each linked to a unique oligonucleotide (PLA probes PLUS and MINUS), bind to the primary antibodies.
- Ligation: If **SNX7** and SNX4 are interacting (<40 nm proximity), the oligonucleotides on the PLA probes are close enough to be joined into a closed DNA circle by a ligase.[13]
- Amplification: A DNA polymerase amplifies the circular DNA template through rolling circle amplification (RCA), creating a long, concatemeric DNA product.
- Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright, localized fluorescent spot that can be detected with a standard fluorescence microscope. Each spot represents a single interaction event.

Experimental Protocols

This protocol is adapted from standard Duolink® PLA methodologies and should be optimized for the specific cell line and antibodies used.

Required Materials

- Cells: Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa) cultured on sterile glass coverslips.
- Primary Antibodies:

- Anti-**SNX7** antibody (e.g., rabbit polyclonal)
- Anti-SNX4 antibody (e.g., mouse monoclonal)
- Note: Antibodies must be raised in different species and validated for specificity.
- PLA Reagents: Duolink® In Situ PLA Kit (e.g., Duolink® In Situ Red Starter Kit Mouse/Rabbit). This kit typically includes:
 - PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
 - Blocking Solution
 - Antibody Diluent
 - Ligation buffer and Ligase
 - Amplification buffer and Polymerase
 - Detection Reagent (fluorescently labeled oligonucleotides)
 - Wash Buffers A and B
 - Mounting Medium with DAPI
- General Reagents:
 - Phosphate-Buffered Saline (PBS)
 - 4% Paraformaldehyde (PFA) in PBS
 - 0.1% Triton X-100 in PBS
 - High-purity water
- Equipment:
 - Humidified chamber

- 37°C incubator
- Fluorescence microscope with appropriate filters
- Staining jars

Protocol Steps

Day 1: Cell Seeding, Fixation, and Permeabilization

- Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency the next day.
- Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[\[13\]](#)
- Washing: Aspirate the PFA and wash the cells 2 x 5 minutes with PBS.
- Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cells.[\[13\]](#)
- Washing: Wash the cells 2 x 5 minutes with PBS.

Day 2: PLA Procedure

- Blocking: Aspirate the PBS and add Duolink® Blocking Solution to cover the coverslip. Incubate in a pre-warmed humidified chamber for 60 minutes at 37°C.
- Primary Antibody Incubation: Tap off the blocking solution. Add the primary antibodies (anti-**SNX7** and anti-SNX4) diluted in Duolink® Antibody Diluent. Incubate overnight at 4°C in a humidified chamber. Note: The optimal antibody concentration must be determined empirically.
- Negative Controls: Prepare coverslips with only one primary antibody (anti-**SNX7** or anti-SNX4) or no primary antibodies to control for non-specific signals.

Day 3: Ligation, Amplification, and Imaging

- Washing: Tap off the primary antibody solution. Wash the coverslips 2 x 5 minutes with 1x Wash Buffer A at room temperature with gentle agitation.[\[13\]](#)
- PLA Probe Incubation: Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in Antibody Diluent. Add the probe solution to the coverslips and incubate in a humidified chamber for 60 minutes at 37°C.
- Washing: Wash the coverslips 2 x 5 minutes with 1x Wash Buffer A.
- Ligation: Prepare the Ligation mix by diluting the Ligase 1:40 into the Ligation buffer. Add the mix to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.[\[14\]](#)
- Washing: Wash the coverslips 2 x 2 minutes with 1x Wash Buffer A.
- Amplification: Prepare the Amplification mix by diluting the Polymerase 1:80 into the Amplification buffer. Add the mix to the coverslips and incubate for 100 minutes at 37°C in a humidified chamber. Keep this step in the dark to protect the fluorophores.
- Final Washes: Remove the coverslips and wash 2 x 10 minutes with 1x Wash Buffer B. Perform a final quick wash (1 minute) with 0.01x Wash Buffer B.[\[14\]](#)
- Mounting: Tap off excess wash buffer. Mount the coverslips onto glass slides using a minimal amount of Duolink® Mounting Medium with DAPI.[\[15\]](#)
- Imaging: Allow the slides to set for 15-30 minutes at room temperature in the dark. Image using a fluorescence microscope. Acquire images using appropriate filters for the chosen fluorophore (e.g., Texas Red) and DAPI.

Data Analysis and Presentation

PLA signals appear as distinct puncta. The interaction can be quantified by counting the number of PLA signals per cell.

- Acquire Z-stack images for each field of view.
- Use image analysis software (e.g., ImageJ with the BlobFinder plugin, or CellProfiler) to count the number of nuclei (DAPI channel) and the number of PLA signals (fluorophore

channel).

- Calculate the average number of PLA signals per cell for each experimental condition.
- Present the data in a table, including mean values, standard deviation (SD), and statistical analysis (e.g., t-test or ANOVA).

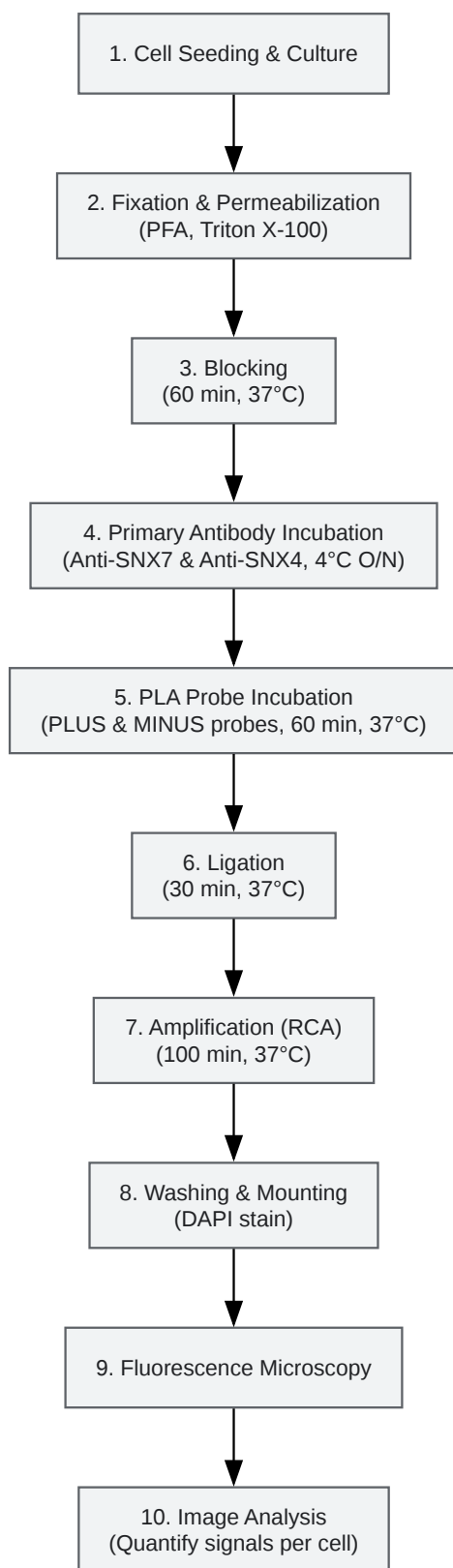
Hypothetical Quantitative Data

The following table represents hypothetical data from a PLA experiment designed to test the effect of a hypothetical autophagy-inducing compound (Compound X) on the **SNX7-SNX4** interaction.

Condition	Treatment	Average PLA Signals/Cell	Standard Deviation	p-value (vs. Control)
Experimental	Untreated Control	15.2	4.1	-
Compound X (10 μ M)	28.5	6.3	< 0.01	
Negative Controls	Anti-SNX7 only	1.1	0.8	< 0.001
Anti-SNX4 only	0.9	0.6	< 0.001	
No Primary Antibodies	0.5	0.4	< 0.001	

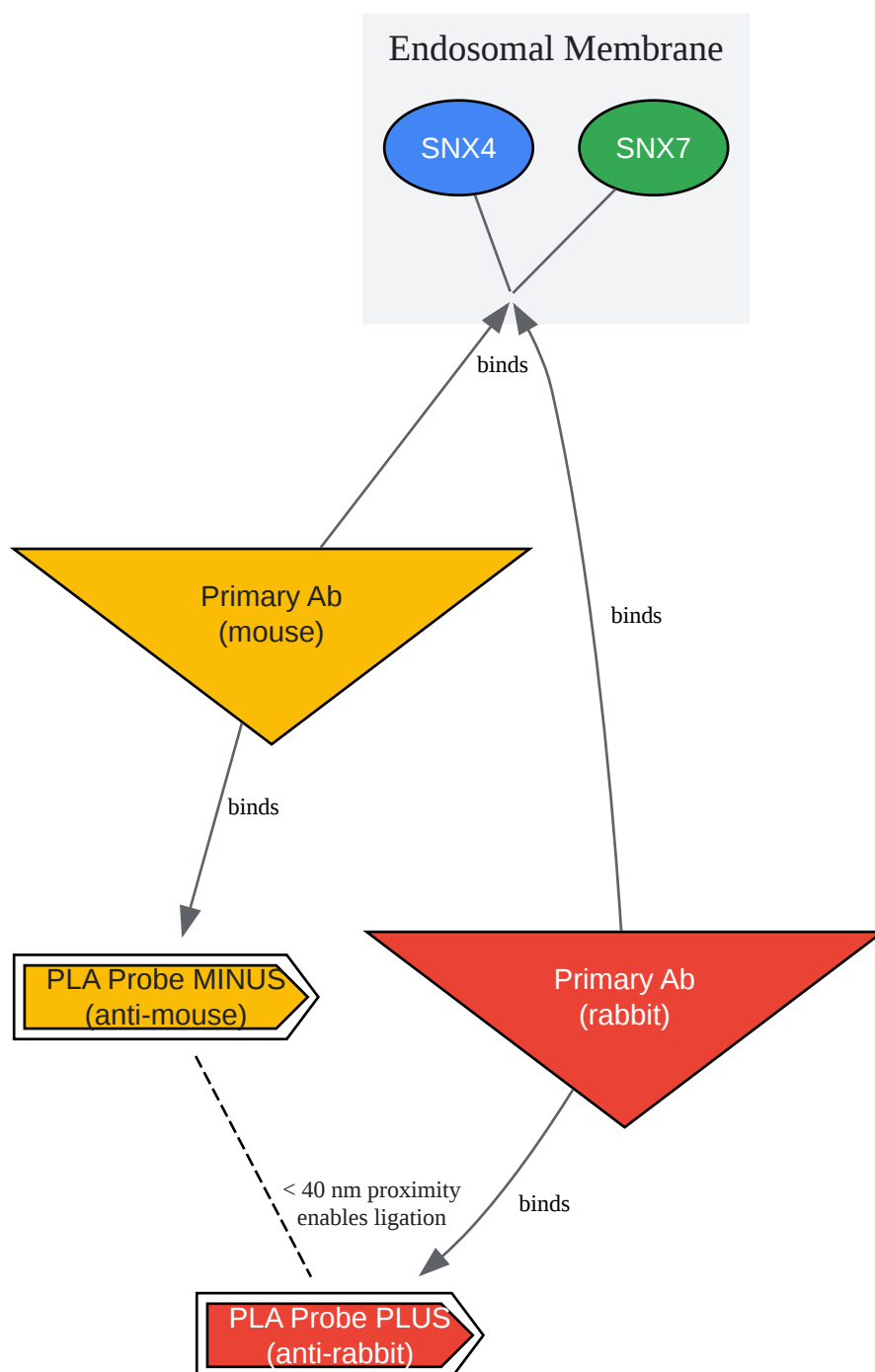
Table 1: Hypothetical quantification of **SNX7-SNX4** interaction via PLA. Data represent the mean number of PLA signals per cell from three independent experiments (n=50 cells per experiment). Statistical significance was determined using a two-tailed Student's t-test.

Visualizations



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Caption: Workflow of the Proximity Ligation Assay (PLA) for protein interaction analysis.



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Caption: Diagram of PLA principle for detecting the SNX4-**SNX7** interaction on an endosome.

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